BenchChemオンラインストアへようこそ!

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride

Salt selection Aqueous solubility Room-temperature storage

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride (CAS 1354951-33-9) is a hydrochloride salt of a 3-substituted azetidine bearing a 2-chloro-6-fluorophenylmethyl substituent. The compound belongs to the azetidine class of four-membered nitrogen-containing saturated heterocycles, which serve as conformationally constrained building blocks in medicinal chemistry.

Molecular Formula C10H12Cl2FN
Molecular Weight 236.11 g/mol
CAS No. 1354951-33-9
Cat. No. B1426264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride
CAS1354951-33-9
Molecular FormulaC10H12Cl2FN
Molecular Weight236.11 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=C(C=CC=C2Cl)F.Cl
InChIInChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7;/h1-3,7,13H,4-6H2;1H
InChIKeyBCSMFMYVDATIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride (CAS 1354951-33-9): Procurement-Grade Azetidine Building Block for CNS Drug Discovery


3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride (CAS 1354951-33-9) is a hydrochloride salt of a 3-substituted azetidine bearing a 2-chloro-6-fluorophenylmethyl substituent. The compound belongs to the azetidine class of four-membered nitrogen-containing saturated heterocycles, which serve as conformationally constrained building blocks in medicinal chemistry . The free base form (CAS 937619-43-7) possesses a molecular weight of 199.65 g/mol, a computed XLogP3 of 2.5, topological polar surface area (tPSA) of 12 Ų, two rotatable bonds, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The hydrochloride salt (MW 236.11 g/mol) is supplied at ≥98% purity by multiple established vendors including Fluorochem, Fujifilm Wako (Enamine), and Leyan . The compound is classified as harmful if swallowed and a skin/eye/respiratory irritant (GHS07) .

Why Generic Azetidine Building Blocks Cannot Substitute for 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride (CAS 1354951-33-9)


The specific 2-chloro-6-fluorophenyl substitution pattern on the phenyl ring, combined with a methylene spacer at the azetidine 3-position, generates a unique vector and physicochemical profile that cannot be replicated by regioisomeric, positional, or des-chloro/des-fluoro analogs. The 3-position attachment preserves the azetidine secondary amine for downstream functionalization (e.g., amide bond formation, sulfonamide capping, or N-arylation), whereas the N-substituted regioisomer 1-(2-chloro-6-fluorobenzyl)azetidine (CAS 1865147-16-5) blocks this reactive handle . The methylene spacer introduces an additional rotatable bond (2 vs. 1 for directly attached analogs such as 3-(2-chloro-6-fluorophenyl)azetidine, CAS 1260681-95-5), altering the conformational landscape and potentially influencing target binding entropy [1]. Furthermore, the hydrochloride salt form provides room-temperature storage stability and enhanced aqueous handling relative to the free base form . These structural distinctions are consequential: in azetidine-based drug discovery programs targeting the central nervous system (CNS), small changes in substitution pattern have been shown to shift physicochemical and pharmacokinetic parameters that govern blood-brain barrier penetration [2].

Quantitative Differentiation Evidence for 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride (CAS 1354951-33-9): Comparator-Based Selection Data


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Ambient Storage Stability Advantage

The hydrochloride salt form (MW 236.11 g/mol) of 3-[(2-chloro-6-fluorophenyl)methyl]azetidine is stable under room-temperature storage conditions, in contrast to the free base form (CAS 937619-43-7, MW 199.65 g/mol) . Salt formation with HCl is a well-established strategy to enhance aqueous solubility of amine-containing building blocks; the protonated azetidine secondary amine increases polarity and facilitates dissolution in aqueous reaction media, which is critical for parallel synthesis and library production workflows [1]. The free base form, while available at 95% minimum purity (AKSci), lacks the handling convenience of a pre-formed, stoichiometrically defined salt and may require cold storage depending on supplier specifications .

Salt selection Aqueous solubility Room-temperature storage Building block handling

3-Position vs. 1-Position Attachment: Preservation of the Secondary Amine for Downstream Derivatization

The target compound bears the 2-chloro-6-fluorobenzyl group at the azetidine C-3 position, leaving the ring nitrogen (N-1) as a free secondary amine available for further functionalization. In the regioisomeric comparator 1-(2-chloro-6-fluorobenzyl)azetidine (CAS 1865147-16-5), the benzyl group is attached to N-1, occupying the only nitrogen and eliminating the most reactive handle on the azetidine ring . Both compounds share the same molecular formula (C10H11ClFN) and molecular weight (199.65 g/mol for free base), making them isomeric. However, the 3-substituted isomer permits N-functionalization (acylation, sulfonylation, reductive amination, N-arylation) without additional protecting group manipulations, whereas the N-substituted analog requires either removal of the benzyl group or functionalization at less reactive C-2 or C-3 positions [1]. In azetidine-based CNS lead optimization, the ability to independently modify the N-1 and C-3 vectors is critical for exploring structure-activity relationships (SAR) [1].

Regiochemistry Synthetic handles Azetidine functionalization Parallel library synthesis

Methylene Spacer vs. Direct Phenyl Attachment: Conformational Flexibility and Property Modulation

The target compound features a methylene (-CH2-) spacer between the azetidine C-3 and the 2-chloro-6-fluorophenyl ring, resulting in two rotatable bonds (the C3-CH2 bond and the CH2-aryl bond). Two directly attached positional analogs—2-(2-chloro-6-fluorophenyl)azetidine (CAS 1270366-19-2) and 3-(2-chloro-6-fluorophenyl)azetidine (CAS 1260681-95-5)—have the aryl ring directly connected to the azetidine with only one rotatable bond [1]. Despite this structural difference, the target compound and the direct-attachment analogs share near-identical computed LogP (~2.5) and tPSA (12 Ų), indicating that the methylene spacer modulates conformational entropy without significantly altering lipophilicity or polar surface area [2]. The additional rotatable bond provides greater ligand flexibility, which can be advantageous or disadvantageous depending on the target binding pocket; systematic variation of linker length is a standard strategy in fragment-based drug design to optimize binding affinity . The target compound also has a higher molecular weight (199.65 vs. 185.63 Da) and fraction of sp3-hybridized carbons (Fsp3 = 0.4 vs. ~0.33 for C9H9ClFN analogs) [2].

Conformational flexibility Rotatable bonds Linker optimization Physicochemical property tuning

CNS Lead-Like Physicochemical Profile: Alignment with Established Azetidine Scaffold Parameters

Lowe et al. (2012) established that azetidine-based scaffolds can be engineered to meet stringent CNS lead-like criteria, with target ranges of MW <350 Da, LogP 1-4, tPSA <90 Ų, HBD ≤3, and HBA ≤7 for favorable blood-brain barrier penetration [1]. The target compound's free base sits well within these windows: MW 199.65, LogP 2.5, tPSA 12 Ų, HBD 1, HBA 2 [2]. The fraction of sp3-hybridized carbons (Fsp3) of 0.4 exceeds the commonly cited threshold of ≥0.36 associated with improved clinical success rates . For context, the directly attached comparator 3-(2-chloro-6-fluorophenyl)azetidine (CAS 1260681-95-5) has an even lower MW (185.63) and identical tPSA but only one rotatable bond and lower Fsp3 (~0.33), while the N-substituted regioisomer (CAS 1865147-16-5) shares the same formula and MW but lacks the free amine required for library diversification [3]. Azetidine-containing building blocks have been successfully employed in the optimization of CNS-penetrant clinical candidates, exemplified by the CSF-1R Type II inhibitor JTE-952, which achieved an IC50 of 20 nM in cellular assays and good pharmacokinetic profile [4].

CNS drug discovery Blood-brain barrier Lead-like properties Physicochemical profiling

Multi-Vendor Availability at ≥98% Purity with Ambient Storage: Supply Chain Resilience Comparison

The hydrochloride salt (CAS 1354951-33-9) is available from at least three established, non-excluded vendors at ≥98% purity: Fluorochem (Product F675864, 98% purity, room temperature storage) , Fujifilm Wako/Enamine (EN300-96263, room temperature storage, pricing from ¥172,500/100mg) , and Leyan (Product 1335731, 98% purity) . In contrast, the directly attached comparator 2-(2-chloro-6-fluorophenyl)azetidine (CAS 1270366-19-2) requires sealed storage at 2-8°C and commands a price of $1,196/1g (ChemScence) . The N-substituted regioisomer 1-(2-chloro-6-fluorobenzyl)azetidine (CAS 1865147-16-5) appears to have limited commercial availability with fewer listings from established suppliers . Multi-vendor sourcing of the target compound reduces single-supplier procurement risk and enables competitive pricing for larger-scale medicinal chemistry campaigns.

Commercial availability Supply chain Purity specification Procurement risk

High-Impact Application Scenarios for 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride (CAS 1354951-33-9) Based on Quantitative Differentiation Evidence


CNS-Focused Parallel Library Synthesis Requiring a Free Amine Handle for Diversification

In CNS lead-generation campaigns where parallel library synthesis is employed, the target compound's free secondary amine at the azetidine N-1 position enables high-throughput diversification via amide coupling, sulfonamide formation, or reductive amination without deprotection steps [1]. The 3-substituted regioisomer preserves this handle, unlike the N-substituted comparator (CAS 1865147-16-5) which blocks the only nitrogen . The compound's CNS lead-like physicochemical profile (LogP 2.5, tPSA 12 Ų, MW <200 for free base) is pre-aligned with the property criteria validated by Lowe et al. (2012) for blood-brain barrier penetration [1], making it a strategic choice for neuroscience-focused medicinal chemistry groups.

Linker SAR Exploration in Fragment-Based Drug Design Programs

The methylene spacer between the azetidine ring and the 2-chloro-6-fluorophenyl group provides two rotatable bonds, offering a distinct conformational profile compared to directly attached analogs (CAS 1270366-19-2 and CAS 1260681-95-5, each with one rotatable bond) while maintaining near-identical LogP and tPSA [2]. This enables systematic exploration of linker-length SAR without confounding changes in lipophilicity or polarity. Fragment-based drug discovery programs targeting kinases, GPCRs, or epigenetic proteins can use this compound alongside the direct-attachment analogs as a matched pair to probe the effect of conformational flexibility on target binding .

Large-Scale Medicinal Chemistry Campaigns Requiring Robust Multi-Vendor Supply

For hit-to-lead or lead optimization programs requiring multi-gram quantities, the target compound's availability from at least three independent, reputable vendors at ≥98% purity (Fluorochem, Fujifilm Wako/Enamine, Leyan) mitigates single-supplier procurement risk . The room-temperature storage condition eliminates cold-chain shipping costs and simplifies inventory management, in contrast to the 2-8°C storage requirement of closely related analog 2-(2-chloro-6-fluorophenyl)azetidine (CAS 1270366-19-2) . The hydrochloride salt form ensures stoichiometric consistency across batches, which is critical for reproducible SAR in multi-round synthesis campaigns.

CSF-1R and Kinase Inhibitor Scaffold Optimization Leveraging Azetidine Conformational Restriction

Azetidine-containing compounds have demonstrated clinical translatability in kinase inhibitor programs, most notably with JTE-952, a CSF-1R Type II inhibitor achieving cellular IC50 of 20 nM [3]. The target compound's rigid azetidine core provides the conformational restriction valued in kinase inhibitor design, while the 2-chloro-6-fluorophenyl substituent offers halogen-bonding potential and metabolic stability . The hydrochloride salt's compatibility with common reaction conditions (amide coupling, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination) makes it a versatile intermediate for constructing kinase-focused compound libraries.

Quote Request

Request a Quote for 3-[(2-Chloro-6-fluorophenyl)methyl]azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.